Methyl 5,6-difluoropicolinate
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Overview
Description
Methyl 5,6-difluoropicolinate is a chemical compound with the molecular formula C7H5F2NO2 and a molecular weight of 173.12 g/mol It is a derivative of picolinic acid, where the 5th and 6th positions on the pyridine ring are substituted with fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5,6-difluoropicolinate can be synthesized through several methods. One common approach involves the esterification of 5,6-difluoropicolinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6-difluoropicolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 5,6-difluoropicolinic acid.
Reduction: 5,6-difluoropicolinyl alcohol.
Substitution: Various substituted picolinates depending on the nucleophile used.
Scientific Research Applications
Methyl 5,6-difluoropicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 5,6-difluoropicolinate involves its interaction with specific molecular targets. The fluorine atoms on the pyridine ring enhance the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these biological molecules, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-fluoropicolinate
- Methyl 6-fluoropicolinate
- Methyl 5,6-dichloropicolinate
Uniqueness
Methyl 5,6-difluoropicolinate is unique due to the presence of two fluorine atoms on the pyridine ring, which significantly alters its chemical reactivity and biological activity compared to other similar compounds. The dual fluorination can enhance the compound’s stability and binding affinity to specific targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C7H5F2NO2 |
---|---|
Molecular Weight |
173.12 g/mol |
IUPAC Name |
methyl 5,6-difluoropyridine-2-carboxylate |
InChI |
InChI=1S/C7H5F2NO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3 |
InChI Key |
UMVVQVGSJWQXQG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)F)F |
Origin of Product |
United States |
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